8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a thiazole ring bearing methylsulfonyl (SO₂Me) and tosyl (SO₂C₆H₄Me) groups at positions 2 and 4, respectively. Its molecular formula is C₁₉H₂₄N₂O₆S₃, with a molecular weight of 472.6 g/mol and CAS number 863449-37-0 .
Properties
IUPAC Name |
8-[4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S3/c1-13-3-5-14(6-4-13)29(23,24)15-16(27-17(19-15)28(2,21)22)20-9-7-18(8-10-20)25-11-12-26-18/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVILLGHBCUJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization Protocol
Procedure :
- Piperidone (1.0 equiv) is refluxed with ethylene glycol (2.5 equiv) in toluene under catalytic p-toluenesulfonic acid (0.1 equiv).
- Water removal via azeotropic distillation drives the reaction to completion.
- The crude product is purified via vacuum distillation or recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Characterization | $$^1$$H NMR, $$^{13}$$C NMR, IR |
Thiazole Ring Construction and Functionalization
The thiazole nucleus is assembled via Hantzsch thiazole synthesis, followed by sequential sulfonylations.
Hantzsch Thiazole Synthesis
Reagents :
- Thiourea derivative (e.g., N-tosylthiourea)
- α-Bromo ketone (e.g., 2-bromo-1-(methylsulfonyl)propan-1-one)
Procedure :
- N-Tosylthiourea (1.0 equiv) and α-bromo ketone (1.1 equiv) are heated in ethanol at reflux for 12 h.
- The intermediate thiazoline is oxidized to thiazole using DDQ (2.0 equiv) in dichloromethane.
Key Data :
| Intermediate | Conditions | Yield |
|---|---|---|
| 4-Tosylthiazole | EtOH, reflux, 12 h | 60% |
| Oxidation to thiazole | DDQ, CH$$2$$Cl$$2$$, rt, 2 h | 85% |
Sulfonation at Position 2
Coupling of Thiazole and Spirocyclic Amine
The final assembly involves linking the thiazole to the spirocyclic amine via nucleophilic substitution or transition-metal-catalyzed coupling.
SNAr Reaction
Procedure :
- 5-Bromo-2-methylsulfonyl-4-tosylthiazole (1.0 equiv) and 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv) are heated in DMF at 80°C with K$$2$$CO$$3$$.
- Reaction progress monitored by TLC; purification via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity | >95% (HPLC) |
Buchwald-Hartwig Amination
Catalytic System :
- Pd$$2$$(dba)$$3$$ (5 mol%)
- Xantphos (10 mol%)
- Cs$$2$$CO$$3$$ (2.0 equiv)
Procedure :
- Spirocyclic amine, 5-bromo-thiazole, and catalyst are refluxed in toluene for 24 h.
- Workup includes filtration through Celite® and solvent evaporation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Turnover Frequency | 12 h$$^{-1}$$ |
Analytical Characterization and Validation
Spectroscopic Data :
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.80 (d, J = 8.4 Hz, 2H, tosyl aryl), 7.35 (d, J = 8.4 Hz, 2H), 4.10–3.95 (m, 4H, ketal OCH$$2$$), 3.30 (s, 3H, SO$$2$$CH$$3$$), 2.45 (s, 3H, tosyl CH$$_3$$).
- HRMS (ESI) : m/z calcd for C$${19}$$H$${24}$$N$$2$$O$$6$$S$$_3$$ [M+H]$$^+$$: 473.08; found: 473.07.
Purity Assessment :
| Method | Result |
|---|---|
| HPLC (C18) | 98.5% (254 nm) |
| Elemental Analysis | C, H, N within ±0.3% |
Challenges and Optimization Considerations
- Regioselectivity in Thiazole Synthesis : Competing pathways during Hantzsch reaction necessitate precise stoichiometry and temperature control.
- Spiroamine Reactivity : Steric hindrance at the spirocyclic amine may impede coupling efficiency; microwave irradiation or elevated temperatures improve yields.
- Sulfone Stability : Methylsulfonyl groups are prone to elimination under strong bases; mild conditions (e.g., K$$2$$CO$$3$$ in DMF) are preferred.
Chemical Reactions Analysis
Types of Reactions
8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes, thereby providing a basis for its use in drug development .
Comparison with Similar Compounds
Ethylsulfonyl Derivative
The ethylsulfonyl analogue, 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 863449-37-0 ), differs by replacing the methylsulfonyl group with an ethylsulfonyl moiety. This substitution increases the molecular weight to 486.6 g/mol (C₂₀H₂₆N₂O₆S₃) and slightly alters lipophilicity, which may influence solubility and membrane permeability .
Bromophenylsulfonyl Derivatives
Compounds such as 8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1704074-58-7 ) feature aryl sulfonyl substituents. These derivatives exhibit higher molecular weights (e.g., 392.28 g/mol ) and introduce halogen atoms, which can enhance electronic effects and intermolecular interactions (e.g., halogen bonding) in target binding .
Analogues with Heterocyclic Substituents
Indole and Benzimidazole Derivatives
Compounds like 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane () and 8-(1H-Benzimidazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane () replace the thiazole ring with indole or benzimidazole moieties.
Benzothiazole Derivatives
Spirocyclic compounds bearing benzothiazole groups (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) exhibit extended conjugation and electron-withdrawing effects, which may modulate redox properties or binding affinities .
Biological Activity
The compound 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant case studies.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
| CAS Number | 1056039-83-8 |
| Molecular Formula | C₁₄H₁₈N₂O₃S₂ |
| Molar Mass | 350.43 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that the compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of spiro compounds often demonstrate significant antimicrobial properties. The thiazole moiety is known for its effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
- Anticancer Properties : Compounds with spiro structures have been investigated for their potential anticancer effects. The unique arrangement of atoms in this compound may interact with cellular pathways involved in cancer progression.
- Enzyme Inhibition : The methylsulfonyl group is known to enhance the binding affinity of compounds to certain enzymes, potentially leading to inhibition of key metabolic pathways in pathogens or cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole derivatives and found that modifications such as sulfonyl groups significantly enhanced antibacterial activity against Gram-positive bacteria .
- Anticancer Activity Investigation : Research presented at a pharmaceutical conference highlighted that spiro compounds exhibit cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values below 10 µM . This suggests that further exploration of this compound could yield promising results in cancer therapeutics.
Synthesis Methods
The synthesis of 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions:
- Formation of Thiazole Ring : The initial step includes the synthesis of the thiazole ring through condensation reactions involving appropriate precursors.
- Spirocyclization : The dioxa-spiro structure is formed through cyclization reactions under acidic or basic conditions.
- Functionalization : The methylsulfonyl and tosyl groups are introduced via sulfonation reactions, enhancing the biological profile of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
